molecular formula C14H15NO3 B11955092 Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate CAS No. 107517-60-2

Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate

Cat. No.: B11955092
CAS No.: 107517-60-2
M. Wt: 245.27 g/mol
InChI Key: MBIXFPRWTFYWGK-UHFFFAOYSA-N
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Description

Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.281 g/mol . This compound is part of the cinnamate family, which is known for its diverse applications in various fields such as pharmaceuticals, cosmetics, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate typically involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed condensation reaction followed by cyanation and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Butyl beta-cyano-alpha-hydroxycinnamate: Similar structure but with a butyl group instead of an ethyl group.

    Isopropyl beta-cyano-alpha-hydroxycinnamate: Contains an isopropyl group.

    Methyl beta-cyano-alpha-hydroxycinnamate: Features a methyl group.

    Propyl beta-cyano-alpha-hydroxycinnamate: Has a propyl group.

Uniqueness

Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both cyano and hydroxy groups, along with the ethyl ester, provides a distinct set of chemical properties that can be leveraged in various applications .

Properties

CAS No.

107517-60-2

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-cyano-3-(2,3-dimethylphenyl)-2-hydroxyprop-2-enoate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)13(16)12(8-15)11-7-5-6-9(2)10(11)3/h5-7,16H,4H2,1-3H3

InChI Key

MBIXFPRWTFYWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C#N)C1=CC=CC(=C1C)C)O

Origin of Product

United States

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